[(E)-(4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate
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Overview
Description
4-HYDROXYBENZALDEHYDE O-(CYCLOHEXYLCARBONYL)OXIME is an organic compound belonging to the class of 1-hydroxy-2-unsubstituted benzenoids . It is a phenolic compound with a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is known for its unique structure, which includes a hydroxybenzaldehyde moiety linked to a cyclohexylcarbonyl oxime group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXYBENZALDEHYDE O-(CYCLOHEXYLCARBONYL)OXIME typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexylcarbonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then converted to the final oxime product by the addition of hydroxylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of solvents such as dichloromethane or toluene can also aid in the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXYBENZALDEHYDE O-(CYCLOHEXYLCARBONYL)OXIME undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-HYDROXYBENZALDEHYDE O-(CYCLOHEXYLCARBONYL)OXIME has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-HYDROXYBENZALDEHYDE O-(CYCLOHEXYLCARBONYL)OXIME involves its interaction with specific molecular targets. One known target is the macrophage migration inhibitory factor, which plays a role in immune response regulation . The compound may exert its effects by modulating the activity of this factor, thereby influencing various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-FLUORO-4-HYDROXYBENZALDEHYDE O-(CYCLOHEXYLCARBONYL)OXIME: Similar structure with a fluorine atom substitution.
4-HYDROXYBENZALDEHYDE OXIME: Lacks the cyclohexylcarbonyl group.
Uniqueness
4-HYDROXYBENZALDEHYDE O-(CYCLOHEXYLCARBONYL)OXIME is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
[(E)-(4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13-8-6-11(7-9-13)10-15-18-14(17)12-4-2-1-3-5-12/h6-10,12,16H,1-5H2/b15-10+ |
InChI Key |
YWZBYSBZDQWXGQ-XNTDXEJSSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)O/N=C/C2=CC=C(C=C2)O |
Canonical SMILES |
C1CCC(CC1)C(=O)ON=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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